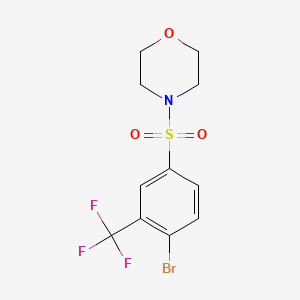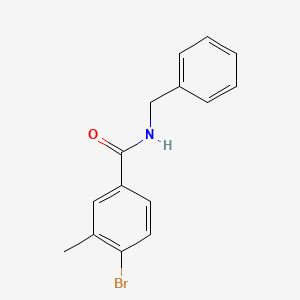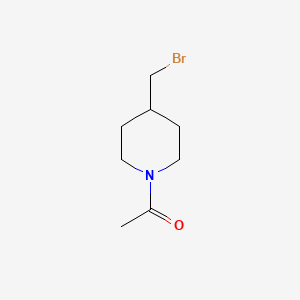
1-(4-Bromomethyl-piperidin-1-yl)-ethanone
説明
“1-(4-Bromomethyl-piperidin-1-yl)-ethanone” is a chemical compound with the molecular formula C11H20BrNO and a molecular weight of 262.191 .
Synthesis Analysis
The synthesis of this compound or similar compounds has been described in the literature . The design and synthesis of a new class of nonpeptide direct thrombin inhibitors, built on the structure of 1-(pyridin-4-yl)piperidine-4-carboxamide, are described . Starting from a strongly basic 1-amidinopiperidine derivative showing poor thrombin and factor Xa inhibition activities, anti-fIIa activity and artificial membrane permeability were considerably improved by optimizing the basic P1 and the X-substituted phenyl P4 binding moieties .Molecular Structure Analysis
The molecular structure of this compound is based on a piperidine ring, which is a six-membered ring with one nitrogen atom . The bromomethyl group is attached to the 4-position of the piperidine ring, and the ethanone group is attached to the nitrogen of the piperidine ring .科学的研究の応用
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of bioactive molecules. Its bromomethyl group can undergo nucleophilic substitution reactions, making it a versatile building block for constructing complex organic compounds with potential biological activities .
Development of Pharmaceutical Agents
Due to the presence of the piperidine ring, this compound can be used to develop pharmaceutical agents. Piperidine derivatives are known to exhibit a wide range of pharmacological properties, including antihistaminic, antiparasitic, and antifungal activities .
Material Science Research
In material science, 1-(4-Bromomethyl-piperidin-1-yl)-ethanone can be utilized to modify the surface properties of materials. Its functional groups allow for the introduction of other chemical entities that can enhance material characteristics .
Chemical Synthesis Methodology
This compound is used in methodological studies in chemical synthesis. Researchers can explore different reaction conditions and catalytic systems to optimize its incorporation into target molecules .
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound can be used as standards or reagents in various analytical techniques, such as chromatography and spectroscopy, to identify or quantify other substances .
Agrochemical Research
The piperidine moiety is a common feature in agrochemicals. This compound can be a starting point for the development of new agrochemicals with improved efficacy and safety profiles .
Neurological Disorder Treatments
Compounds containing piperidine structures have been investigated for their potential in treating neurological disorders such as Parkinson’s and Alzheimer’s disease. This compound could contribute to the discovery of new therapeutic agents .
Antibacterial Activity Studies
The structure of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone allows for the creation of derivatives with promising antibacterial activity. It can be used in the search for novel antibiotics to combat resistant bacterial strains .
特性
IUPAC Name |
1-[4-(bromomethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMGDPNTLNUOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromomethyl-piperidin-1-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1372457.png)
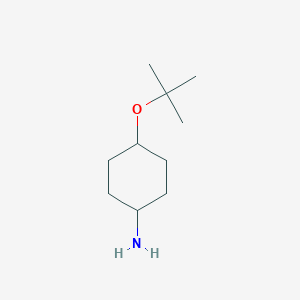
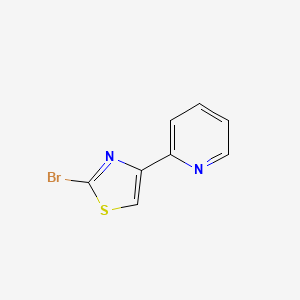

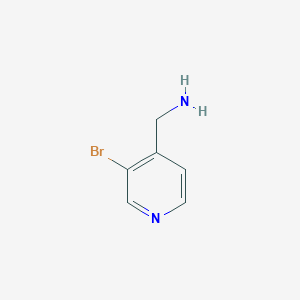


![4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1372469.png)


